molecular formula C13H9BrN2O3 B2822428 4-bromo-N-(3-nitrophenyl)benzamide CAS No. 349125-23-1

4-bromo-N-(3-nitrophenyl)benzamide

Cat. No.: B2822428
CAS No.: 349125-23-1
M. Wt: 321.13
InChI Key: SHPRNLHJSJSLCM-UHFFFAOYSA-N
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Description

4-bromo-N-(3-nitrophenyl)benzamide: is an organic compound with the molecular formula C13H9BrN2O3 It is characterized by the presence of a bromine atom attached to a benzene ring and a nitrophenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(3-nitrophenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 3-nitroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

4-bromobenzoyl chloride+3-nitroanilineThis compound+HCl\text{4-bromobenzoyl chloride} + \text{3-nitroaniline} \rightarrow \text{this compound} + \text{HCl} 4-bromobenzoyl chloride+3-nitroaniline→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific examples are less common.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).

    Oxidation: Strong oxidizing agents, though specific conditions would depend on the desired transformation.

Major Products:

    Substitution: Products would vary based on the nucleophile used.

    Reduction: 4-bromo-N-(3-aminophenyl)benzamide.

    Oxidation: Specific products would depend on the oxidizing agent and conditions.

Scientific Research Applications

4-bromo-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-nitrophenyl)benzamide would depend on its specific application. In biological systems, it may interact with enzymes or proteins through its amide bond, potentially inhibiting or modifying their activity. The nitro and bromo groups could also play roles in its reactivity and binding properties.

Comparison with Similar Compounds

    4-bromo-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position.

    4-chloro-N-(3-nitrophenyl)benzamide: Chlorine instead of bromine.

    4-bromo-N-(3-aminophenyl)benzamide: Amino group instead of nitro group.

Uniqueness: 4-bromo-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the bromine and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research purposes.

Properties

IUPAC Name

4-bromo-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(8-11)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPRNLHJSJSLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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